2-Thiophenesulfonamide, N,N-diethyl-5-(2-methyl-4-thiazolyl)-
CAS No.: 215434-26-7
Cat. No.: VC16387179
Molecular Formula: C12H16N2O2S3
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215434-26-7 |
|---|---|
| Molecular Formula | C12H16N2O2S3 |
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | N,N-diethyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C12H16N2O2S3/c1-4-14(5-2)19(15,16)12-7-6-11(18-12)10-8-17-9(3)13-10/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | HVRFPORBSGWKPR-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=C(S1)C2=CSC(=N2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N,N-diethyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide, reflects its hybrid heterocyclic framework. The thiophene ring at position 2 is sulfonated, with diethylamine substituents on the sulfonamide group. At position 5 of the thiophene, a 2-methylthiazole group introduces additional nitrogen and sulfur atoms, creating a conjugated system (Fig. 1) .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.5 g/mol |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=C(S1)C2=CSC(=N2)C |
| InChI Key | HVRFPORBSGWKPR-UHFFFAOYSA-N |
| Solubility (pH 7.4) | 13.6 µg/mL |
The solubility profile indicates limited aqueous dissolution, a common challenge for sulfonamides, necessitating formulation strategies for biological testing.
Spectroscopic and Computational Insights
The Standard InChI string provides a machine-readable representation of its stereochemical and connectivity data, enabling computational modeling. Density functional theory (DFT) simulations could predict electronic properties, such as HOMO-LUMO gaps, to assess reactivity. The thiazole-thiophene conjugation likely results in a planar geometry, favoring π-π stacking interactions in solid-state structures .
Synthesis and Structural Elucidation
Enantioselective Synthetic Routes
A patented synthesis (US5470973A) describes enantioselective reduction of 3-(bromoacetyl)-2-thiophenesulfonamide precursors using (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Chloride™], followed by cyclization and N-alkylation (Fig. 2) . Key steps include:
-
Reduction: The ketone group in 3-(bromoacetyl)-2-thiophenesulfonamide is reduced enantioselectively to yield a chiral alcohol intermediate.
-
Cyclization: Intramolecular nucleophilic attack forms the thiazine ring system.
-
N-Alkylation: Reaction with 3-bromo-1-methoxypropane introduces the diethylamine substituents .
This method achieves high enantiomeric excess (ee >90%) at 30°C, offering cost advantages over stoichiometric boron-based reductions .
Alternative Pathways
Oxidative approaches starting from 3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-dioxide intermediates have been explored, though yields remain suboptimal compared to enantioselective methods .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
With a solubility of 13.6 µg/mL at physiological pH, the compound falls into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability). LogP predictions (estimated via XLogP3: 3.1) suggest moderate lipophilicity, aligning with thiophene-thiazole hybrids .
Stability Profile
No degradation data are available, but sulfonamides generally exhibit hydrolytic stability under acidic conditions. The thiazole ring may confer resistance to oxidative metabolism, potentially extending half-life in vivo .
Biological Activity and Mechanistic Hypotheses
Enzyme Inhibition
The sulfonamide moiety (-SONH-) is a known zinc-binding group in carbonic anhydrase inhibitors. Substitution patterns in this compound could modulate selectivity for isoforms like CA-IX/XII, relevant in cancer therapy.
Research Gaps and Future Directions
Priority Investigations
-
In vitro screening: Antimicrobial, anticancer, and anti-inflammatory assays.
-
ADMET profiling: Hepatic microsomal stability, CYP inhibition, and plasma protein binding.
-
Crystallography: X-ray structure determination to guide structure-based drug design .
Synthetic Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume